Cas no 1250521-39-1 (6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amine)

6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the chloro and cycloheptyl substituents, contribute to its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise modifications, enabling the development of targeted bioactive molecules. Researchers may find it useful in the design of kinase inhibitors or other therapeutic agents due to its heterocyclic core. The compound’s purity and consistent performance make it a reliable choice for advanced chemical synthesis.
6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amine structure
1250521-39-1 structure
Product name:6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amine
CAS No:1250521-39-1
MF:C12H18ClN3
Molecular Weight:239.744421482086
CID:5548463

6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amine
    • インチ: 1S/C12H18ClN3/c1-9-14-11(13)8-12(15-9)16-10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,14,15,16)
    • InChIKey: GPYBXRQBCGSVCF-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(Cl)=CC(NC2CCCCCC2)=N1

6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C277301-500mg
6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amine
1250521-39-1
500mg
$ 320.00 2022-04-28
Life Chemicals
F1967-4650-1g
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
1250521-39-1 95%+
1g
$353.0 2023-09-06
Life Chemicals
F1967-4650-2.5g
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
1250521-39-1 95%+
2.5g
$706.0 2023-09-06
Life Chemicals
F1967-4650-0.25g
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
1250521-39-1 95%+
0.25g
$318.0 2023-09-06
Life Chemicals
F1967-4650-5g
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
1250521-39-1 95%+
5g
$1059.0 2023-09-06
Life Chemicals
F1967-4650-10g
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
1250521-39-1 95%+
10g
$1483.0 2023-09-06
TRC
C277301-100mg
6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amine
1250521-39-1
100mg
$ 95.00 2022-04-28
Life Chemicals
F1967-4650-0.5g
6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine
1250521-39-1 95%+
0.5g
$335.0 2023-09-06
TRC
C277301-1g
6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amine
1250521-39-1
1g
$ 500.00 2022-04-28

6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amine 関連文献

6-chloro-n-cycloheptyl-2-methylpyrimidin-4-amineに関する追加情報

Research Briefing on 6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine (CAS: 1250521-39-1)

6-Chloro-N-cycloheptyl-2-methylpyrimidin-4-amine (CAS: 1250521-39-1) is a pyrimidine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique cycloheptyl and chloro-substituted pyrimidine core, has been investigated for its role as a kinase inhibitor and its implications in targeted drug development. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for further preclinical evaluation.

The synthesis of 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine involves a multi-step process, starting with the condensation of appropriately substituted pyrimidine precursors. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in biological assays. Notably, the compound's structural features, including the chloro and cycloheptyl groups, contribute to its binding affinity and selectivity towards specific kinase targets, making it a valuable tool for probing kinase-related pathways.

In vitro studies have demonstrated that 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine exhibits inhibitory activity against a range of kinases, particularly those involved in cell proliferation and survival. Mechanistic studies suggest that the compound binds to the ATP-binding site of target kinases, thereby disrupting their catalytic activity. This mode of action has been corroborated by crystallographic data, which reveal key interactions between the compound and conserved residues in the kinase domain. Such findings underscore the compound's potential as a lead molecule for the development of novel kinase inhibitors.

Recent preclinical evaluations have further highlighted the therapeutic potential of 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine. In cellular models of cancer, the compound has shown efficacy in inhibiting tumor cell growth and inducing apoptosis. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized in animal models, providing a foundation for future optimization. These studies collectively suggest that the compound may serve as a starting point for the design of more potent and selective kinase inhibitors with improved therapeutic indices.

Despite these promising findings, challenges remain in the development of 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine as a therapeutic agent. Issues such as off-target effects, potential toxicity, and the need for further structural optimization must be addressed. Ongoing research aims to elucidate the compound's structure-activity relationships and explore its applicability in combination therapies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine (CAS: 1250521-39-1) represents a promising scaffold in medicinal chemistry, with demonstrated kinase inhibitory activity and therapeutic potential. Continued research into its mechanism of action, pharmacokinetics, and structural optimization will be critical for advancing this compound towards clinical development. This briefing underscores the importance of interdisciplinary collaboration in harnessing the full potential of such novel chemical entities in drug discovery.

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